

Toxicological Profile of 2,3-Dichloronitrobenzene

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Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

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Executive Summary

2,3-Dichloronitrobenzene (2,3-DCNB), CAS No. 3209-22-1, is a chemical intermediate used in the synthesis of agricultural chemicals and other agents.^[1] This document provides a comprehensive toxicological profile of 2,3-DCNB, summarizing key data on its toxicity, detailing experimental methodologies, and illustrating relevant biological and procedural pathways. The toxicological data indicates that 2,3-DCNB possesses moderate acute oral toxicity and is a skin irritant. The primary toxic effects following repeated exposure are observed in the liver, kidneys, and spleen, consistent with hemolytic anemia.^[2] While it does not appear to affect reproductive performance, it has shown weak genotoxic potential in an in vitro chromosomal aberration test.

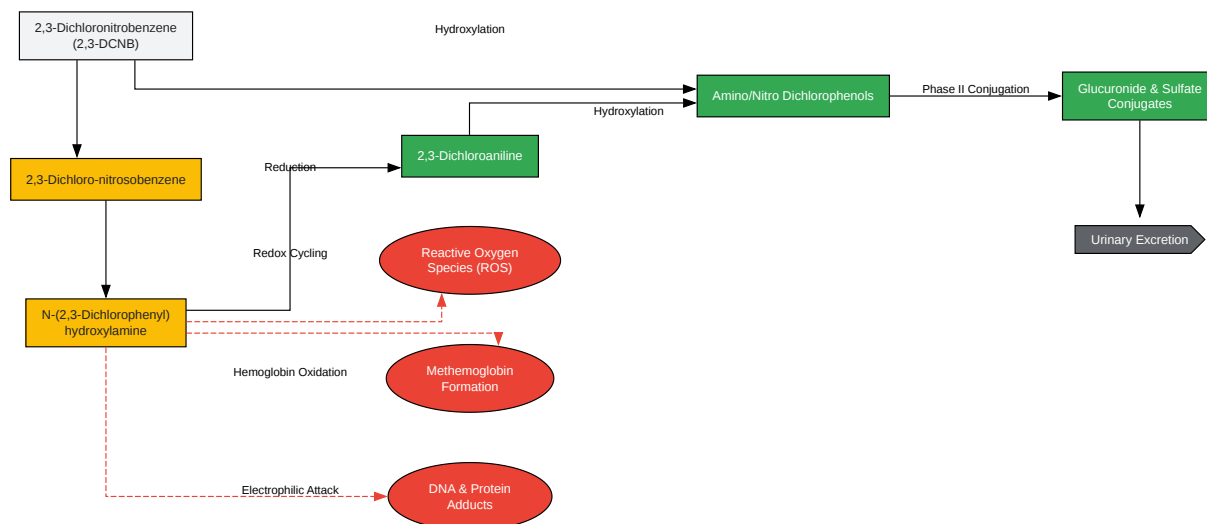
Physicochemical Properties

2,3-Dichloronitrobenzene is a light yellow crystalline solid.^[1] Key physicochemical properties are summarized below, which influence its environmental fate and toxicokinetics.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[1]
Molecular Weight	192.00 g/mol	[1]
Melting Point	61-62 °C (142-144 °F)	[1][3]
Boiling Point	257-258 °C (495-496 °F)	[1][3]
Water Solubility	62.4 - 74.1 mg/L at 20°C	[1][3]
Log Kow (Octanol-Water Partition Coefficient)	3.05	[1]
Vapor Pressure	0.00505 mmHg	[1]

Toxicokinetics: Absorption, Metabolism, and Excretion

Studies in rabbits have shown that **2,3-Dichloronitrobenzene** is extensively absorbed and metabolized following oral administration.[1] After a 0.1 g/kg oral dose, approximately 84% of the dose was recovered in the urine and 5% in the feces within 72 hours.[1] The primary metabolic pathway involves the reduction of the nitro group and hydroxylation of the aromatic ring. Major urinary metabolites include glucuronide (47%) and sulfate (17%) conjugates of amino- and nitro-dichlorophenols, as well as free (15%) and conjugated (5%) dichloroaniline.[1] This metabolic activation, particularly the reduction of the nitro group, is central to its mechanism of toxicity.



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Caption: Metabolic activation pathway of **2,3-Dichloronitrobenzene**.

Toxicological Endpoints

Acute Toxicity

2,3-DCNB exhibits moderate acute toxicity via the oral route. No data is available for the inhalation route. It is reported to be a skin irritant.[1][4] Symptoms of overexposure may include methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[5]

Endpoint	Species / Strain	Sex	Route	Value	Reference
LD ₅₀	Rat / Crj:CD (SD)	Male	Oral	381 mg/kg	[1] [2] [3]
LD ₅₀	Rat / Crj:CD (SD)	Female	Oral	512 mg/kg	[1] [2] [3]
LD ₅₀	Rat	-	Dermal	> 2500 mg/kg	[6]
LC ₅₀	-	-	Inhalation	No Data Available	-
Skin Irritation	Rabbit / New Zealand Albino	-	Dermal	Irritant	[1]

Repeated Dose Toxicity

Sub-chronic exposure to 2,3-DCNB primarily affects the liver, kidneys, and spleen. The observed effects, including hemosiderosis, suggest toxicity secondary to hemolytic anemia.

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings at LOAEL	Reference
42 days (males), up to ~50 days (females)	Rat / Crj:CD (SD)	Oral (gavage)	5 mg/kg/day	25 mg/kg/day	Increased liver/kidney weights, hepatocellular swelling, renal hyaline droplets, splenic hemosiderosis.	[1] [2] [3]

Genotoxicity

2,3-DCNB has demonstrated weak clastogenic potential in mammalian cells in vitro. An Ames test result was reported as weakly positive.

Assay Type	Test System	Metabolic Activation	Result	Comments	Reference
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium	With & Without S9	Weakly Positive	-	[1]
In Vitro Chromosomal Aberration	Chinese Hamster Lung (CHL) Cells	Without S9	Positive	Induced aberrations at ≥ 0.12 mg/mL.	[2] [3]
In Vitro Chromosomal Aberration	Chinese Hamster Lung (CHL) Cells	With S9	Negative	-	[3]
Polyploidy Induction	Chinese Hamster Lung (CHL) Cells	Without S9	Positive	Induced polyploidy after 48h continuous treatment.	[2]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test, 2,3-DCNB did not produce adverse effects on reproductive performance or offspring development at doses up to 100 mg/kg/day.

Study Type	Species	Route	NOAEL (Reproduction & Development)	Key Findings	Reference
Combined Repeat Dose and Reproductive/Developmental Toxicity Screening Test	Rat / Crj:CD (SD)	Oral (gavage)	100 mg/kg/day	No toxic effects on reproduction or development observed.	[1] [2] [3]

Carcinogenicity

No long-term carcinogenicity bioassays for **2,3-Dichloronitrobenzene** are available. However, its positive result in an in vitro chromosomal aberration assay suggests a potential for genotoxic carcinogenicity. Several related compounds, such as other chloronitrobenzene isomers, are classified by IARC as "Possibly carcinogenic to humans" (Group 2B), warranting caution.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Acute Oral Toxicity (OECD TG 401)

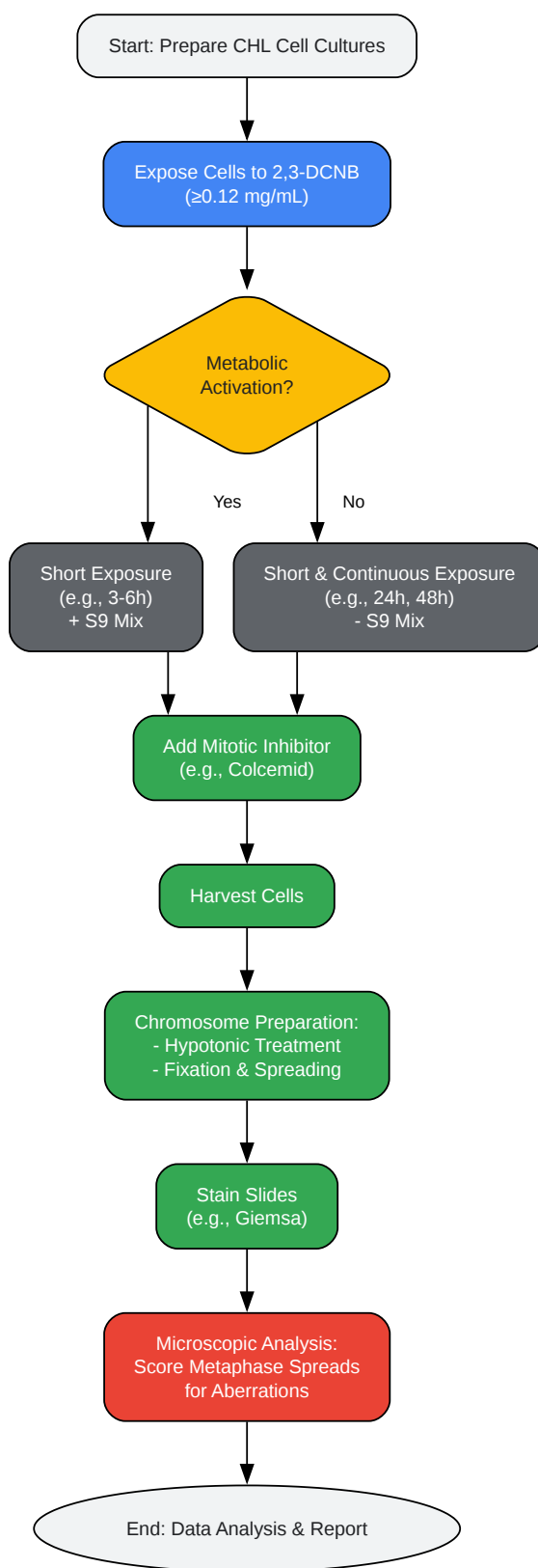
The acute oral toxicity (LD₅₀) of 2,3-DCNB was determined in compliance with OECD Test Guideline 401.[\[2\]](#)[\[3\]](#)

- Test Species: Rat, Crj:CD (SD) strain.[\[2\]](#)
- Animal Housing: Animals were housed under standard laboratory conditions with controlled temperature and humidity, and a 12-hour light/dark cycle.
- Test Substance Administration: The test substance, with a purity of 99.15%, was administered by oral gavage.[\[2\]](#) Groups of 5 male and 5 female rats were used for each dose level.[\[2\]](#) Doses administered ranged from 190 to 850 mg/kg.[\[2\]](#)

- Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.
- Endpoint: The LD₅₀ was calculated based on the number of mortalities observed at each dose level.

In Vitro Chromosomal Aberration Test (OECD TG 473)

The genotoxic potential was assessed using an in vitro chromosomal aberration test, which identifies substances that cause structural damage to chromosomes in cultured mammalian cells.^{[3][9]}



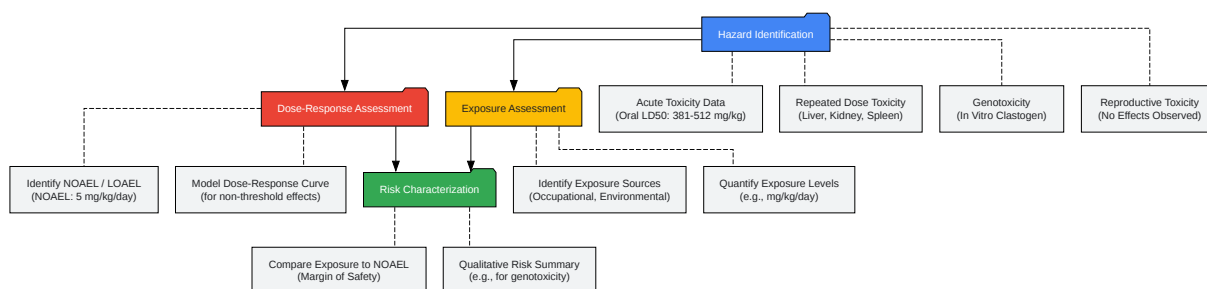
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Caption: Experimental workflow for the In Vitro Chromosomal Aberration Test.

- Test System: Chinese Hamster Lung (CHL) cells were used.[2][3]
- Exposure Conditions: The test was conducted both with and without an exogenous metabolic activation system (S9 mix).[3] Cells were exposed to various concentrations of 2,3-DCNB, with positive results observed at 0.12 mg/mL and above.[2] Both short-term (e.g., 3-6 hours) and continuous (e.g., 24-48 hours) exposure protocols were followed.
- Metaphase Arrest: A mitotic spindle inhibitor (e.g., colcemid) was added to the cultures to arrest cells in the metaphase stage of division.
- Harvesting and Slide Preparation: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Analysis: Chromosomes were stained (e.g., with Giemsa), and metaphase spreads were analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges) and numerical aberrations (polyploidy).

Hazard Identification and Risk Assessment

The available data for **2,3-Dichloronitrobenzene** allows for a preliminary hazard identification and risk assessment. The logical framework for this process is outlined below.



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Caption: Framework for Hazard Identification and Risk Assessment.

- Hazard Identification: 2,3-DCNB is identified as moderately toxic by ingestion, a skin irritant, a target organ toxicant (liver, kidney, spleen) on repeated exposure, and a weak in vitro genotoxic agent.
- Dose-Response: A clear NOAEL of 5 mg/kg/day has been established for repeated dose toxicity in rats.[1][2]
- Exposure Assessment: Occupational exposure via dermal contact and inhalation is possible at manufacturing sites.[1] Consumer exposure is expected to be negligible as it is an industrial intermediate.[3]
- Risk Characterization: For systemic, non-cancer effects, the risk is characterized by comparing estimated human exposure levels to the established NOAEL. Given the positive genotoxicity finding, a potential non-threshold risk for carcinogenesis exists, although this cannot be quantified without long-term bioassay data. Appropriate control measures are necessary in occupational settings to minimize exposure.

Conclusion

2,3-Dichloronitrobenzene presents a toxicological profile characterized by moderate acute toxicity and significant target organ effects following repeated administration, driven by a mechanism likely involving reductive metabolism and oxidative stress. The positive in vitro genotoxicity result is a key finding that warrants cautious handling and suggests the need for further investigation, particularly regarding its carcinogenic potential. The established NOAEL values for repeated dose and reproductive toxicity provide critical benchmarks for risk assessment and the establishment of safe handling procedures in occupational settings.

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